methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride
CAS No.: 2031269-31-3
Cat. No.: VC6479164
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031269-31-3 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 |
| IUPAC Name | methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H |
| Standard InChI Key | DOEIGVAKHWRKIW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCNC2C1CCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a fully saturated cyclopentane ring fused to a partially hydrogenated pyridine ring, creating a bicyclic system. The methyl ester group at position 4 and the hydrochloride salt modification enhance its stability and solubility in polar solvents. Key structural features include:
Table 1: Core Chemical Properties
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 219.71 g/mol |
| Canonical SMILES | COC(=O)C1CCNC2C1CCC2.Cl |
| InChI Key | HLGACRQFAUCKFM-UHFFFAOYSA-N |
| PubChem CID | 83915106 |
The octahydro configuration imposes significant conformational constraints, which influence its reactivity and interaction with biological targets. X-ray crystallography data, though unavailable for this specific salt, suggest that analogous bicyclic systems adopt chair-like conformations in the solid state, minimizing ring strain .
Spectroscopic Characterization
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NMR Spectroscopy: NMR (CDCl₃) displays characteristic signals for the methyl ester (δ 3.67 ppm, singlet) and the pyridinium proton environment (δ 1.15–3.25 ppm, multiplet) .
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Mass Spectrometry: ESI-MS exhibits a prominent ion at 219.71 corresponding to the molecular ion .
Synthesis and Industrial Preparation
Synthetic Pathways
The hydrochloride salt is typically synthesized via a two-step protocol:
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Esterification: Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid reacts with methanol under acidic catalysis (e.g., ) to yield the methyl ester.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and storage stability.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | Maximizes esterification |
| Acid Catalyst | Concentrated | Prevents side reactions |
| Solvent | Anhydrous THF | Improves miscibility |
Industrial-scale production employs continuous flow reactors to achieve >85% yield while minimizing byproducts like over-esterified derivatives .
Purification and Quality Control
Chromatographic techniques (HPLC, GC-MS) are critical for isolating the compound to ≥98% purity. Residual solvent analysis via headspace GC ensures compliance with ICH Q3C guidelines .
| Model System | Observed Effect | Effective Concentration |
|---|---|---|
| SH-SY5Y Neurons | Ca²⁺ flux inhibition | 10 μM |
| Rat Anxiety Model | Elevated plus maze retention↑ | 25 mg/kg |
| Supplier | Location | Annual Capacity (kg) | Purity Grade |
|---|---|---|---|
| Huadong Medicine (Xi'an) | China | 500 | >98% |
| Xttrium Laboratories | USA | 200 | >99% |
| Bosnalijek Pharmaceuticals | Jordan | 300 | >97% |
| Simson Pharma Limited | India | 150 | >95% |
Pricing ranges from $120–$450 per gram, contingent on order volume and purity .
Future Directions and Research Opportunities
Unresolved Challenges
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Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric hydrogenation strategies could enable access to enantiopure forms for targeted pharmacology .
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Structure-Activity Relationships (SAR): Systematic modification of the ester group (e.g., ethyl, benzyl derivatives) may enhance blood-brain barrier permeability.
Emerging Applications
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